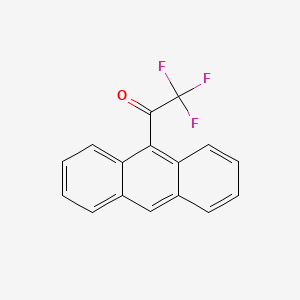

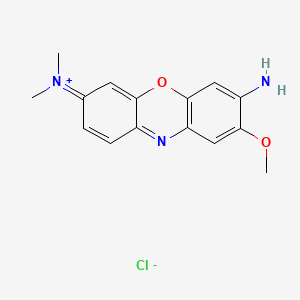

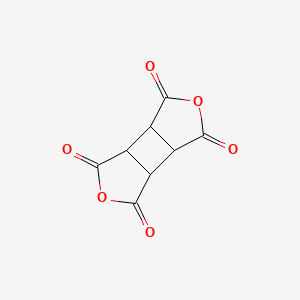

![molecular formula C6H3N3O2 B1345618 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione CAS No. 4933-19-1](/img/structure/B1345618.png)

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione

Overview

Description

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics were designed, and their efficient synthesis starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine by subsequent interaction with N-protected amino acid hydrazides and amino acid esters with N,N-carbonyldiimidazole as the coupling agent was elaborated .Scientific Research Applications

Medicinal Chemistry

Pyrrolopyrazine derivatives, including “5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione”, have been employed in different applications such as pharmaceuticals . They are known as key N-heterocycles with potential use in medicine .

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial . This makes them potentially useful in the development of new antimicrobial drugs .

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also shown anti-inflammatory activity . This suggests they could be used in the treatment of various inflammatory diseases .

Antiviral Activity

These compounds have demonstrated antiviral properties , indicating potential applications in the development of antiviral drugs .

Antifungal Activity

Pyrrolopyrazine derivatives have exhibited antifungal activities , which could be harnessed in the creation of new antifungal medications .

Antioxidant Activity

The antioxidant activity of these compounds suggests they could be used in the prevention of diseases caused by oxidative stress .

Antitumor Activity

Pyrrolopyrazine derivatives have shown antitumor activity , indicating potential use in cancer treatment .

Kinase Inhibitory Activity

Finally, these compounds have demonstrated kinase inhibitory activity . For instance, a series of 5H-Pyrrolo[2,3-b]pyrazine derivatives have been discovered as potent FGFR kinase inhibitors , which could be used in the treatment of cancers associated with aberrant FGFR signaling .

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

properties

IUPAC Name |

pyrrolo[3,4-b]pyrazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAIORBQCJKREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197771 | |

| Record name | 2,3-Pyrazinedicarboximide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4933-19-1 | |

| Record name | 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyrazinedicarboximide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to obtain 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives?

A: One common synthetic approach involves using 2-hydroxyfuro[3,4-b]pyrazine-5,7-dione as a starting material. [] This compound can react with bromomethane to form 2-methoxyfuro[3,4-b]pyrazine-5,7-dione, which subsequently undergoes condensation with aniline derivatives to yield 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. Further modifications, such as reduction with potassium borohydride, can lead to the formation of 7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one derivatives. [] Another approach utilizes grinding and microwave irradiation for synthesizing various azomethine and amidine derivatives of 6-amino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione by reacting with aldehydes and cyanopyridine derivatives. []

Q2: How are the synthesized 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives characterized?

A2: Characterization of these compounds commonly involves a combination of techniques, including:

- Elemental analysis: This confirms the elemental composition of the synthesized compounds. []

- Spectroscopic methods:

- IR spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- NMR spectroscopy (1H and 13C): Offers insights into the structure and connectivity of the atoms within the molecule. []

- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

Q3: What analytical methods are employed to quantify 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are utilized for the quantification of 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives, specifically zopiclone, in pharmaceutical formulations. [] These methods are valuable for determining the purity of the drug substance and product, as well as assessing the stability of the compound under various conditions. The development and validation of these analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)